An In-depth Technical Guide to 1-(4-Methoxypyridin-2-yl)piperazine: A Versatile Scaffold in Modern Drug Discovery
An In-depth Technical Guide to 1-(4-Methoxypyridin-2-yl)piperazine: A Versatile Scaffold in Modern Drug Discovery
For Immediate Release
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the chemical compound 1-(4-Methoxypyridin-2-yl)piperazine. It details its chemical properties, synthesis, and its role as a key building block in the development of targeted therapeutics, particularly in neuropharmacology and oncology.
Executive Summary
1-(4-Methoxypyridin-2-yl)piperazine is a heterocyclic compound featuring a piperazine ring linked to a 4-methoxypyridine moiety. This structural motif is recognized in medicinal chemistry as a "privileged scaffold," frequently utilized in the design of selective receptor modulators and enzyme inhibitors.[1] Its favorable physicochemical properties, including solubility and stability, make it a valuable intermediate in pharmaceutical synthesis. While direct pharmacological data on this specific intermediate is limited, its structural analogs, the arylpiperazines, are well-documented modulators of crucial central nervous system (CNS) targets, primarily the Serotonin 1A (5-HT1A) and Sigma-1 (σ1) receptors. This guide provides a detailed synthesis protocol, examines the biological context through data from its closest analogs, and outlines the experimental procedures necessary for its characterization and evaluation.
Chemical and Physical Properties
A summary of the key chemical and physical properties for 1-(4-Methoxypyridin-2-yl)piperazine is presented below.
| Property | Value | Reference |
| CAS Number | 444666-41-5 | [2] |
| Molecular Formula | C₁₀H₁₅N₃O | [2] |
| Molecular Weight | 193.25 g/mol | [2] |
| Appearance | Beige Powder | [1] |
| Purity | ≥95% (NMR) | [1] |
| Storage Conditions | 0-8 °C | [1] |
Synthesis and Characterization
The primary route for synthesizing 1-(4-Methoxypyridin-2-yl)piperazine is through a nucleophilic aromatic substitution (SNAr) reaction. This involves the displacement of a suitable leaving group, typically a halide, from the pyridine ring by the secondary amine of piperazine.
General Synthetic Workflow
The logical flow for the synthesis and subsequent verification of 1-(4-Methoxypyridin-2-yl)piperazine is outlined below. The process begins with commercially available starting materials and proceeds through a core reaction, followed by purification and rigorous structural analysis.
Detailed Experimental Protocol: Synthesis
The following protocol is adapted from patent literature describing the synthesis of 1-(4-Methoxypyridin-2-yl)piperazine.
Materials:
-
2-chloro-4-methoxypyridine
-
Piperazine
-
Toluene
-
Sodium tert-butoxide
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Ammonium chloride (NH₄Cl) solution (saturated)
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO₄)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Silica gel for column chromatography
Procedure:
-
To a reaction vessel, add 2-chloro-4-methoxypyridine (1.0 eq), piperazine (1.5 eq), and sodium tert-butoxide (2.0 eq).
-
Add Pd₂(dba)₃ (0.02 eq) and XPhos (0.08 eq) to the vessel.
-
Evacuate the vessel and backfill with an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous toluene to the mixture.
-
Heat the reaction mixture to 80 °C and stir for 16 hours.
-
After cooling to room temperature, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous phase three times with ethyl acetate.
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of 0-10% methanol in dichloromethane.
-
Combine the fractions containing the desired product and concentrate under reduced pressure to yield 1-(4-Methoxypyridin-2-yl)piperazine as a solid.
Biological Activity and Potential Signaling Pathways
While 1-(4-Methoxypyridin-2-yl)piperazine primarily serves as a synthetic intermediate, the broader class of arylpiperazines exhibits significant biological activity. They are known to interact with high affinity to key G-protein coupled receptors (GPCRs) and intracellular proteins in the CNS. The most prominent targets are the 5-HT1A and Sigma-1 (σ1) receptors.[3][4]
Potential Signaling Pathway: 5-HT1A Receptor Agonism
Arylpiperazines frequently act as agonists at the 5-HT1A receptor, a Gi/o-coupled GPCR. Agonist binding initiates a signaling cascade that leads to neuronal hyperpolarization and a reduction in neuronal firing, which is believed to contribute to anxiolytic and antidepressant effects.
Potential Signaling Pathway: Sigma-1 (σ1) Receptor Modulation
The σ1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. Ligand binding modulates calcium signaling between these organelles and influences ion channel function, which can impact neuronal plasticity and cell survival.
Quantitative Data for Structurally Related Analogs
No direct binding affinity data has been published for 1-(4-Methoxypyridin-2-yl)piperazine itself. However, extensive structure-activity relationship (SAR) studies have been conducted on closely related arylpiperazine derivatives. The following table summarizes the binding affinities (Ki, nM) for key analogs at the 5-HT1A and σ1 receptors, providing context for the potential activity of the title compound.
| Compound (Analog of 1-(aryl)piperazine) | 5-HT1A Receptor (Ki, nM) | σ1 Receptor (Ki, nM) | Reference |
| 2-[[4-(o-methoxyphenyl)piperazin-1-yl]methyl]...* | 31.7 | >1000 | [5] |
| Analog 15 (dichlorophenylpiperazine derivative) | 1.3 | 1.0 | [3] |
| Analog 17 (dichlorophenylpiperazine derivative) | 0.44 | 18.2 | [3] |
| Analog 27 (dichlorophenylpiperazine derivative) | 0.44 | 0.27 | [3] |
| p-methoxybenzyl substituted piperazine 3d | Not Assayed | 12.4 | [6] |
*Full name: 2-[[4-(o-methoxyphenyl)piperazin-1-yl] methyl]-1,3-dioxoperhydroimidazo [1,5-alpha]pyridine
Key Experimental Protocols
To evaluate the potential biological activity of 1-(4-Methoxypyridin-2-yl)piperazine or its derivatives, standardized radioligand binding assays are essential.
Protocol: 5-HT1A Receptor Binding Assay
This protocol determines the binding affinity of a test compound for the human 5-HT1A receptor.[7]
Materials:
-
HEK-293 cell membrane homogenates stably expressing the human 5-HT1A receptor.
-
[³H]-8-OH-DPAT (radioligand).
-
Tris-HCl buffer (50 mM, pH 7.4).
-
Serotonin (for determining non-specific binding).
-
Test compound (e.g., 1-(4-Methoxypyridin-2-yl)piperazine derivative).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare a series of dilutions of the test compound.
-
In a 96-well plate, incubate the cell membrane homogenate with the radioligand [³H]-8-OH-DPAT (at a final concentration of ~1 nM) and varying concentrations of the test compound.
-
For non-specific binding control wells, add a high concentration of serotonin (10 µM).
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Wash the filters rapidly with ice-cold Tris-HCl buffer.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound.
-
Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.
-
Convert the IC₅₀ value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol: Sigma-1 (σ1) Receptor Binding Assay
This protocol determines the binding affinity of a test compound for the σ1 receptor, typically using guinea pig brain homogenates which have high receptor density.[8][9]
Materials:
-
Guinea pig brain membrane homogenates.
-
[³H]-(+)-pentazocine (selective σ1 radioligand).
-
Haloperidol (for determining non-specific binding).
-
Tris-HCl buffer (50 mM, pH 7.4).
-
Test compound.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare a series of dilutions of the test compound.
-
Incubate the brain membrane homogenate with [³H]-(+)-pentazocine (at a concentration near its Kd) and varying concentrations of the test compound.
-
For non-specific binding control wells, add a high concentration of haloperidol (10 µM).
-
Incubate the mixture at 37°C for 120 minutes in a Tris-HCl buffer.[3]
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Quantify the bound radioactivity using a scintillation counter.
-
Calculate IC₅₀ and Ki values as described in the 5-HT1A assay protocol.
Conclusion and Future Directions
1-(4-Methoxypyridin-2-yl)piperazine is a well-defined chemical entity with a straightforward and scalable synthetic route. While it is primarily valued as an intermediate, the extensive pharmacology of the arylpiperazine class strongly suggests that derivatives of this compound are likely to exhibit potent and selective activity at key CNS targets, including 5-HT1A and σ1 receptors. Researchers and drug development professionals can use the protocols and data presented in this guide as a foundational resource for synthesizing novel derivatives and for conducting initial pharmacological characterization. Future research should focus on the synthesis of a focused library of compounds derived from this scaffold and subsequent evaluation in the described binding and functional assays to explore their therapeutic potential in neurological and psychiatric disorders.
References
- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride - Google Patents [patents.google.com]
- 6. Arylpiperazines with N-acylated amino acids as 5-HT1A receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency - Arabian Journal of Chemistry [arabjchem.org]
- 8. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
